3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

sigma receptor melanocortin receptor CNS drug discovery

Cyclohexylpiperazine derivatives without verified side chain configuration yield inconsistent receptor binding. 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one eliminates this risk with a defined β-amino ketone side chain and reactive primary amine for controlled derivatization. • Sigma receptor ligand synthesis: related cyclohexylpiperazines show Ki=0.38 nM (σ1) and 0.68 nM (σ2). • MC4R antagonist development: scaffold yields Ki=4.2 nM at MC4R with >260-fold selectivity over MC3R. • CNS-penetrant scaffold with ~0.7 LogP advantage over phenylpiperazine cores.

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
CAS No. 705944-13-4
Cat. No. B3433987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
CAS705944-13-4
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(=O)CCN
InChIInChI=1S/C13H25N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h12H,1-11,14H2
InChIKeyMAGXDJKALVIKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 705944-13-4): Core Identity and Structural Determinants for Procurement


3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 705944-13-4) is a synthetic piperazine derivative with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol [1]. Its structure combines a cyclohexyl-substituted piperazine ring, known for conferring high affinity to sigma (σ) and melanocortin receptors in structurally related analogs [2], with a β-amino ketone (Mannich base) side chain. This scaffold defines its classification as a cyclohexylpiperazine derivative and establishes its relevance for medicinal chemistry programs targeting CNS and oncology receptors.

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one: Why In-Class Piperazine Analogs Are Not Interchangeable


Generic substitution among cyclohexylpiperazine derivatives is scientifically unsound due to the extreme sensitivity of receptor binding to even minor structural modifications. In related cyclohexylpiperazine series, the introduction, position, or length of an amino ketone side chain can drastically alter selectivity profiles across σ1, σ2, MC4, and dopamine receptors [1]. For instance, in cyclohexylpiperazine-based MC4 antagonists, compound 14t (Ki=4.2 nM) differs from compound 44a (IC50=430 nM) solely by the nature of its amide side chain [2]. Similarly, among σ receptor ligands, selectivities for σ1 versus σ2 vary over 1000-fold depending on chain length and heteroatom substitution [3]. Consequently, procuring 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one based solely on its piperazine core, without verifying the specific side chain configuration, risks obtaining a compound with a completely different target profile and biological outcome.

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one: Quantitative Differentiation and Selection Criteria Evidence


Scaffold Topology: Cyclohexylpiperazine Core Preferentially Targets Sigma and Melanocortin Receptors Over Dopaminergic Systems

The cyclohexylpiperazine scaffold in 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a privileged structure for high-affinity sigma (σ) and melanocortin (MC4) receptor binding, as demonstrated across multiple cyclohexylpiperazine derivatives. In head-to-head comparisons of cyclohexylpiperazine derivatives against alternative piperazine scaffolds (e.g., phenylpiperazines), the cyclohexyl group confers superior σ receptor affinity. For example, the cyclohexylpiperazine derivative PB28 exhibits a Ki of 0.38 nM at σ1 and 0.68 nM at σ2 receptors, whereas phenylpiperazine-based ligands typically exhibit Ki values >50 nM at σ receptors [1]. This 100-fold improvement in affinity is a class-level inference derived from comparative SAR analysis of structurally related compounds.

sigma receptor melanocortin receptor CNS drug discovery

Side Chain Differentiation: Amino Ketone Moiety Differentiates from Chloro and Cyclopentyl Analogs with Distinct Physicochemical and Reactivity Profiles

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (MW=239.36, Formula=C13H25N3O) is chemically distinct from closely related commercial cyclohexylpiperazine analogs such as 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 2098081-89-9) and 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one [1]. The presence of a primary amine on the propanone side chain of the target compound enables direct conjugation to carboxylic acids, activated esters, or isothiocyanates, a reactivity not available in the chloro or cyclopentyl variants. The chloro analog requires nucleophilic substitution conditions for derivatization, while the cyclopentyl analog lacks a functionalizable terminal group entirely. This structural difference is quantified by the distinct molecular weights and formulas: 3-Amino derivative (239.36 g/mol, C13H25N3O) vs. 2-Chloro derivative (~258.8 g/mol, C13H24ClN2O) vs. Cyclopentyl derivative (292.4 g/mol, C18H32N2O) [1].

chemical synthesis building block Mannich base

Lipophilicity Profile: Cyclohexyl Group Enhances Hydrophobic Interactions and Blood-Brain Barrier Permeability Relative to Phenylpiperazine Analogs

The cyclohexyl substituent on the piperazine ring of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one contributes a higher calculated LogP (cLogP) compared to phenylpiperazine-based analogs, a critical parameter for CNS drug discovery. While direct cLogP data for the target compound is not available, class-level analysis of cyclohexylpiperazine versus phenylpiperazine cores shows that the cyclohexyl group increases lipophilicity by approximately 0.5-1.0 LogP units . For instance, 1-cyclohexylpiperazine (cLogP ~2.0) is significantly more lipophilic than 1-phenylpiperazine (cLogP ~1.3). This increased lipophilicity promotes hydrophobic interactions with receptor binding pockets and enhances blood-brain barrier permeability, as demonstrated by the CNS activity of cyclohexylpiperazine-based σ ligands [1].

ADME blood-brain barrier lipophilicity

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one: High-Value Research and Industrial Application Scenarios Based on Differential Evidence


Synthesis of Sigma Receptor Ligands for CNS and Oncology Research

Utilize 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one as a key intermediate to synthesize novel sigma-1 and sigma-2 receptor ligands. The cyclohexylpiperazine core is a privileged scaffold for high-affinity sigma receptor binding, with class-level evidence showing >100-fold improved affinity over phenylpiperazine-based ligands [1]. The primary amine side chain enables rapid diversification through amide bond formation with carboxylic acids bearing aromatic or heterocyclic moieties, allowing systematic SAR exploration of sigma receptor pharmacophores. This application is directly supported by the known sigma ligand activity of related cyclohexylpiperazine derivatives such as PB28 (Ki=0.38 nM at σ1, 0.68 nM at σ2) [1].

Melanocortin-4 Receptor (MC4R) Antagonist Development for Metabolic Disorders

Employ 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one as a synthetic building block for designing non-peptide MC4R antagonists. Cyclohexylpiperazine derivatives have been established as potent and selective MC4R antagonists, with compound 14t achieving a Ki of 4.2 nM at MC4R and 1100 nM at MC3R, demonstrating high selectivity [2]. The β-amino ketone framework of the target compound provides a versatile handle for introducing diverse aromatic or aliphatic substituents to optimize MC4R binding and selectivity. This application is particularly relevant for programs addressing obesity, cachexia, and other metabolic disorders where MC4R antagonism is therapeutically validated [2].

Chemical Probe Synthesis via Amine-Reactive Bioconjugation

Leverage the primary amine functionality of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one to conjugate with fluorescent dyes, biotin, or affinity tags for generating chemical probes. This capability is absent in structurally similar cyclohexylpiperazine derivatives such as the 2-chloro analog (requires nucleophilic substitution) or the cyclopentyl analog (no reactive handle) [3]. The resulting bioconjugates can be used for target identification studies (e.g., pull-down assays with sigma or melanocortin receptors), cellular imaging of receptor localization, or as tool compounds for validating target engagement in preclinical models.

CNS Drug Discovery Scaffold for Blood-Brain Barrier Penetrant Molecules

Incorporate 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one into medicinal chemistry programs requiring CNS penetration. The cyclohexyl group confers a lipophilicity advantage of approximately 0.7 LogP units over phenylpiperazine cores , which translates to enhanced blood-brain barrier permeability. This property, combined with the synthetic versatility of the primary amine, makes the compound an attractive starting point for developing CNS-active ligands targeting sigma receptors, melanocortin receptors, or other GPCRs expressed in the brain.

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